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Introduction
The generation of acetyl radicals, and more broadly acyl radicals, from readily available α-keto

acids represents a significant advancement in synthetic organic chemistry. This methodology

provides a powerful and versatile tool for the formation of carbon-carbon bonds under mild

conditions, making it highly valuable for the synthesis of complex molecules, including

pharmaceuticals and other bioactive compounds. Traditional methods for generating acyl

radicals often require harsh conditions or the use of toxic reagents. In contrast, modern

approaches, particularly those employing visible-light photoredox catalysis, offer a more

sustainable and efficient alternative.

This document provides detailed application notes and experimental protocols for the

generation of acetyl and other acyl radicals from α-keto acids. The primary focus is on

photoredox-catalyzed decarboxylation, a method that has gained widespread use due to its

operational simplicity and broad functional group tolerance.[1][2]

The core transformation involves the single-electron oxidation of the carboxylate of an α-keto

acid by an excited photocatalyst. This is followed by rapid decarboxylation to yield the desired

acyl radical. This transient radical species can then be engaged in a variety of synthetic

transformations, such as the acylation of heterocycles or the synthesis of ketones via coupling

with aryl halides.[3][4][5]
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Key Applications
Synthesis of Ketones: Acyl radicals generated from α-keto acids can be coupled with aryl or

vinyl halides in the presence of a nickel co-catalyst to produce a diverse range of ketones.[4]

[6][7]

Acylation of Heterocycles: This method allows for the direct acylation of various heterocyclic

compounds, which are common scaffolds in medicinal chemistry.[3][5]

Giese-Type Additions: The nucleophilic acyl radicals can add to electron-deficient olefins in

Giese-type reactions to form new C-C bonds.

Flow Chemistry: The photochemical nature of this reaction makes it amenable to continuous

flow setups, allowing for enhanced scalability and control.

Reaction Mechanism: Photoredox-Catalyzed
Generation of Acyl Radicals
The generation of acyl radicals from α-keto acids via visible-light photoredox catalysis generally

proceeds through the following steps:

Excitation of the Photocatalyst (PC): The photocatalyst absorbs visible light, promoting it to

an excited state (PC*).

Single Electron Transfer (SET): The excited photocatalyst (PC*) oxidizes the carboxylate of

the α-keto acid, which is typically deprotonated in situ by a mild base. This SET process

generates an acyloxy radical and the reduced form of the photocatalyst (PC•⁻).

Decarboxylation: The unstable acyloxy radical rapidly undergoes decarboxylation, releasing

carbon dioxide and forming the desired acyl radical.

Catalyst Regeneration and Product Formation: The reduced photocatalyst is re-oxidized to

its ground state in a subsequent step of the catalytic cycle, which depends on the specific

reaction. In the case of ketone synthesis with aryl halides and a nickel co-catalyst, the acyl

radical adds to a Ni(0) complex, which then undergoes oxidative addition with the aryl halide,

followed by reductive elimination to yield the ketone product and regenerate the Ni(0)

catalyst.
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Fig. 1: General mechanism for photoredox-catalyzed acyl radical generation.

Experimental Protocols
Protocol 1: Synthesis of Ketones via Decarboxylative
Coupling of α-Keto Acids and Aryl Halides
This protocol is adapted from the work of Li and coworkers and describes the synthesis of

ketones using 2-chloro-thioxanthen-9-one as an organic photocatalyst.[4]

Materials:

α-Keto acid (e.g., Phenylglyoxylic acid)
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Aryl halide (e.g., 4-Bromobenzonitrile)

2-Chloro-thioxanthen-9-one (Cl-TXO)

NiCl₂·6H₂O

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

Potassium carbonate (K₂CO₃)

1,4-Dioxane (anhydrous)

Nitrogen or Argon atmosphere

Blue LEDs (450-460 nm)

Schlenk tube or similar reaction vessel

Experimental Workflow Diagram:
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Fig. 2: General workflow for the photocatalytic synthesis of ketones.
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Procedure:

To a dry Schlenk tube equipped with a magnetic stir bar, add the α-keto acid (0.3 mmol, 1.5

equiv), aryl halide (0.2 mmol, 1.0 equiv), 2-chloro-thioxanthen-9-one (0.02 mmol, 10 mol%),

NiCl₂·6H₂O (0.01 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (0.012 mmol, 6 mol%), and

K₂CO₃ (0.4 mmol, 2.0 equiv).

Evacuate and backfill the tube with nitrogen or argon three times.

Add anhydrous 1,4-dioxane (2.0 mL) via syringe.

The reaction mixture is then subjected to three freeze-pump-thaw cycles to ensure it is

thoroughly degassed.

Place the reaction vessel approximately 5 cm from a blue LED lamp and stir at room

temperature.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS).

Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous

ammonium chloride (5 mL).

Extract the mixture with ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

ketone.

Quantitative Data:

The following table summarizes the yields for the synthesis of various ketones using the

described protocol.
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Entry α-Keto Acid Aryl Halide Product Yield (%)

1
Phenylglyoxylic

acid

4-

Bromobenzonitril

e

4-

Benzoylbenzonitr

ile

92

2
Phenylglyoxylic

acid

1-Bromo-4-

nitrobenzene

4-

Nitrophenyl(phen

yl)methanone

85

3
Phenylglyoxylic

acid
4-Bromoanisole

4-

Methoxyphenyl(p

henyl)methanone

78

4
2-Oxobutanoic

acid

4-

Bromobenzonitril

e

1-(4-

Cyanophenyl)pro

pan-1-one

75

5
Phenylglyoxylic

acid
2-Bromopyridine

Phenyl(pyridin-2-

yl)methanone
68

Protocol 2: Metal-Free Acylation of Heterocycles
This protocol is based on the work of Yu and coworkers for the metal-free, visible-light-induced

decarboxylative acylation of N-aryl tetrahydroisoquinolines.[3][5]

Materials:

α-Keto acid (e.g., Phenylglyoxylic acid)

Heterocycle (e.g., 2-Phenyl-1,2,3,4-tetrahydroisoquinoline)

4CzIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile)

Dimethyl sulfoxide (DMSO)

Nitrogen or Argon atmosphere

Blue LEDs (450-460 nm)
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Reaction vial

Procedure:

In a reaction vial equipped with a magnetic stir bar, dissolve the heterocycle (0.2 mmol, 1.0

equiv), α-keto acid (0.4 mmol, 2.0 equiv), and 4CzIPN (0.004 mmol, 2 mol%) in DMSO (2.0

mL).

Seal the vial and degas the solution by bubbling with nitrogen or argon for 15 minutes.

Place the vial at a distance of about 5 cm from a blue LED lamp and stir at room

temperature.

Monitor the reaction by TLC or LC-MS.

After completion (typically 12-36 hours), dilute the reaction mixture with water (10 mL).

Extract with ethyl acetate (3 x 15 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure.

Purify the residue by flash column chromatography on silica gel.

Quantitative Data:

The following table presents the yields for the acylation of various heterocycles.
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Entry α-Keto Acid Heterocycle Product Yield (%)

1
Phenylglyoxylic

acid

2-Phenyl-1,2,3,4-

tetrahydroisoquin

oline

(2-Phenyl-3,4-

dihydroisoquinoli

n-1(2H)-yl)

(phenyl)methano

ne

95

2

4-

Methoxyphenylgl

yoxylic acid

2-Phenyl-1,2,3,4-

tetrahydroisoquin

oline

(4-

Methoxyphenyl)

(2-phenyl-3,4-

dihydroisoquinoli

n-1(2H)-

yl)methanone

92

3
Phenylglyoxylic

acid

2-(4-

Chlorophenyl)-1,

2,3,4-

tetrahydroisoquin

oline

(2-(4-

Chlorophenyl)-3,

4-

dihydroisoquinoli

n-1(2H)-yl)

(phenyl)methano

ne

88

4

2-

Naphthylglyoxylic

acid

2-Phenyl-1,2,3,4-

tetrahydroisoquin

oline

Naphthalen-2-

yl(2-phenyl-3,4-

dihydroisoquinoli

n-1(2H)-

yl)methanone

85

5
Thiophene-2-

glyoxylic acid

2-Phenyl-1,2,3,4-

tetrahydroisoquin

oline

(2-Phenyl-3,4-

dihydroisoquinoli

n-1(2H)-yl)

(thiophen-2-

yl)methanone

76

Logical Relationship of Reaction Components
The success of the photocatalytic generation of acetyl radicals from α-keto acids depends on

the interplay of several key components. The following diagram illustrates their logical
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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